molecular formula C16H19N3O4 B2672661 4-(4-ethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923203-78-5

4-(4-ethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2672661
CAS RN: 923203-78-5
M. Wt: 317.345
InChI Key: XNJHAUOXVMNALK-UHFFFAOYSA-N
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Description

4-(4-ethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C16H19N3O4 and its molecular weight is 317.345. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

The pyrrolo[3,4-d]pyrimidine scaffold has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit specific kinases involved in cell proliferation and survival pathways. By targeting these kinases, the compound can potentially suppress tumor growth and enhance the efficacy of chemotherapy. Further studies are needed to optimize its selectivity and bioavailability for clinical use .

PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) play a crucial role in DNA repair. Inhibiting PARP-1 has been explored as a strategy to sensitize cancer cells to DNA-damaging agents. Pyrrolo[3,4-d]pyrimidine derivatives, including our compound of interest, have been investigated as potential PARP inhibitors. Their ability to disrupt DNA repair mechanisms could lead to genomic instability and cancer cell death .

Neurological Disorders

The pyrrolo[3,4-d]pyrimidine scaffold has also attracted attention in the field of neurology. Researchers are exploring its potential as a modulator of neurotransmitter receptors. By fine-tuning receptor activity, these compounds may offer therapeutic benefits for neurodegenerative diseases, such as Alzheimer’s and Parkinson’s .

Anti-inflammatory Activity

Inflammation is a hallmark of various diseases, including autoimmune disorders. Some pyrrolo[3,4-d]pyrimidine derivatives exhibit anti-inflammatory properties by targeting specific inflammatory pathways. These compounds could serve as leads for developing novel anti-inflammatory drugs .

Antiviral Agents

Viruses pose significant global health challenges. Researchers have investigated pyrrolo[3,4-d]pyrimidine derivatives for their antiviral activity. These compounds may interfere with viral replication or entry mechanisms, making them potential candidates for antiviral drug development .

Photodynamic Therapy (PDT)

Pyrrolo[3,4-d]pyrimidine derivatives have been explored in PDT—a cancer treatment that uses light-activated compounds to selectively destroy tumor cells. By combining these derivatives with specific wavelengths of light, researchers aim to induce localized cytotoxic effects in cancer tissues while sparing healthy cells .

Metabolic Disorders

The compound’s structural features make it an interesting candidate for metabolic disorder research. Researchers are investigating its potential as a modulator of metabolic pathways, including glucose metabolism and lipid homeostasis. These studies could lead to novel therapies for conditions like diabetes and obesity .

Materials Science

Beyond biological applications, pyrrolo[3,4-d]pyrimidine derivatives have been studied in materials science. Their unique electronic properties make them suitable for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (solar cells) .

Shvedov, V. I., Ryzhkova, V. K., & Grinev, A. N. (1967). Synthesis of 4-hydroxythieno [2, 3-d]pyrimidine derivatives. Chemistry of Heterocyclic Compounds, 3, 367–368. DOI: 10.1007/BF00945366 WO2023207447 - PYRROLO [2,3-D]PYRIMIDINE OR PYRAZOLO [3,4-D]PYRIMIDINE DERIVATIVE, AND USE THEREOF. Link

properties

IUPAC Name

4-(4-ethoxyphenyl)-6-(2-hydroxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-2-23-11-5-3-10(4-6-11)14-13-12(17-16(22)18-14)9-19(7-8-20)15(13)21/h3-6,14,20H,2,7-9H2,1H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJHAUOXVMNALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCO)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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